BenchChemオンラインストアへようこそ!

A60586

Antifungal Drug Discovery Ergosterol Biosynthesis Non-Azole Inhibitor

A60586 is a non-azole inhibitor of fungal lanosterol 14α-demethylase (CYP51) with a non-coordinating binding mode that circumvents common azole-resistance mechanisms—essential for reproducible non-azole antifungal research. Its high lipophilicity (LogP 5.653) and membrane-permeabilizing effect (50% leakage at 70 mg/L) enable unique dual-mechanism investigations. As the historical benchmark (whole-cell IC50 22 µM), it is the compound of choice for SAR studies comparing novel non-azole CYP51 leads. Procure A60586 when mechanistic precision and assay reproducibility are non-negotiable.

Molecular Formula C26H29NO
Molecular Weight 371.5 g/mol
CAS No. 146667-75-6
Cat. No. B1666402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA60586
CAS146667-75-6
Synonyms6-hydroxy-N-methyl-N-(2-(4-phenylphenyl)ethyl)-1,2,3,4-tetrahydro-1-naphthalene methanamine
A 60586
A-60586
A60586
Molecular FormulaC26H29NO
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=C(C=C1)C2=CC=CC=C2)CC3CCCC4=C3C=CC(=C4)O
InChIInChI=1S/C26H29NO/c1-27(19-24-9-5-8-23-18-25(28)14-15-26(23)24)17-16-20-10-12-22(13-11-20)21-6-3-2-4-7-21/h2-4,6-7,10-15,18,24,28H,5,8-9,16-17,19H2,1H3
InChIKeyUTBRFUHMQQIVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-[[Methyl-[2-(4-phenylphenyl)ethyl]amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 146667-75-6) Procurement Guide: Non-Azole Ergosterol Biosynthesis Inhibitor


5-[[Methyl-[2-(4-phenylphenyl)ethyl]amino]methyl]-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 146667-75-6), commonly designated A-60586, is a tetrahydronaphthalene derivative classified as a non-azole inhibitor of ergosterol biosynthesis. Its primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway [1]. This compound was first described in the early 1990s and is utilized as a research tool for investigating non-azole antifungal strategies and the biochemical inhibition of sterol biosynthesis [2].

Why Generic Substitution Fails: Non-Azole Mechanism and Distinct Physicochemical Profile of A-60586


Substituting A-60586 with a generic azole antifungal (e.g., fluconazole) or even another non-azole ergosterol biosynthesis inhibitor (e.g., terbinafine) is scientifically invalid due to fundamental differences in both molecular target and physicochemical properties. A-60586 inhibits lanosterol 14α-demethylase, the same target as azoles, but does so through a non-azole, non-coordinating binding mode, which can circumvent common azole-resistance mechanisms [1]. Furthermore, its logP value of 5.653 indicates significantly higher lipophilicity compared to many water-soluble azoles, which profoundly influences membrane partitioning, cellular uptake, and in vitro assay behavior . These mechanistic and physicochemical distinctions necessitate the use of the specific compound for reproducible research outcomes, as detailed in the quantitative evidence below.

Product-Specific Quantitative Evidence Guide for A-60586 (CAS 146667-75-6)


Mechanism Differentiation: Non-Azole vs. Azole Inhibition of Lanosterol 14α-Demethylase

A-60586 inhibits lanosterol 14α-demethylase, the same target as clinical azole antifungals like fluconazole, but does so without the imidazole or triazole ring that coordinates the heme iron. This non-azole, non-coordinating mechanism is a critical differentiator [1]. In whole-cell assays, A-60586 exhibits an IC50 of 22 µM (10 mg/L) for ergosterol inhibition in C. albicans [1]. This is in stark contrast to the potent azole fluconazole, which demonstrates an IC50 of 0.05 µM (50 nM) against wild-type C. albicans lanosterol 14-demethylase in a reconstituted assay [2].

Antifungal Drug Discovery Ergosterol Biosynthesis Non-Azole Inhibitor

Comparative Potency vs. Advanced Non-Azole Lead (A-39806) in Cell-Free System

While A-60586 is a first-generation non-azole inhibitor, it serves as a crucial benchmark for evaluating the potency of later-generation compounds. In a cell-free extract assay using C. albicans, A-60586 inhibited ergosterol biosynthesis with an IC50 of 7.8 µM (3.5 mg/L) [1]. In contrast, a subsequent, more optimized non-azole lead compound from the same research lineage, A-39806, exhibited a significantly improved cell-free IC50 of 1.9 µM (0.6 mg/L) [2].

Antifungal Drug Discovery Ergosterol Biosynthesis Non-Azole Inhibitor

Antifungal Spectrum and Membrane-Active Properties Against Candida spp.

A-60586 demonstrates broad but variable in vitro antifungal activity. Minimum inhibitory concentrations (MICs) against several Candida strains range from 12.5 to 50 mg/L, with the best activity observed against Torulopsis glabrata (MIC range = 3.12 to 50 mg/L) [1]. Notably, A-60586 also exhibits a direct membrane-permeabilizing effect, causing 50% leakage of [14C]aminoisobutyric acid from C. albicans cells at a concentration of 70 mg/L [1].

Antifungal Susceptibility Testing Membrane Permeabilization Candida albicans

Optimal Research and Industrial Application Scenarios for A-60586 (CAS 146667-75-6)


Benchmarking Novel Non-Azole Lanosterol 14α-Demethylase Inhibitors

Given its well-characterized, albeit modest, enzyme inhibition profile (whole-cell IC50 = 22 µM), A-60586 serves as a historical benchmark compound in structure-activity relationship (SAR) studies [1]. Researchers can directly compare the IC50 values of newly synthesized non-azole leads to those of A-60586 to quantitatively assess improvements in target engagement, using identical or similar assay conditions.

Investigating Non-Azole Mechanisms to Circumvent Azole Resistance

A-60586's primary value lies in its distinct, non-azole mechanism of action. It is the compound of choice for studies focused on understanding the biochemical and structural basis of non-azole CYP51 inhibition [1]. This makes it an ideal tool for investigating potential therapeutic strategies to overcome fungal infections that have developed resistance to conventional azole drugs through target site mutations or efflux pump overexpression.

Studying Dual-Action Antifungal Mechanisms

The documented membrane-permeabilizing effect of A-60586 (50% leakage at 70 mg/L) makes it a unique probe for studying the interplay between direct enzyme inhibition and membrane disruption in antifungal activity [1]. This scenario is relevant for research exploring how lipophilic, non-azole compounds can exert antifungal effects through multiple, synergistic mechanisms.

Quote Request

Request a Quote for A60586

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.